REACTION_CXSMILES
|
[OH:1][C:2]1[CH:14]=[CH:13][C:5]2[S:6][C:7]([S:9](=[O:12])(=[O:11])[NH2:10])=[CH:8][C:4]=2[CH:3]=1.[CH3:15][N:16]([CH3:20])[C:17](Cl)=[O:18].Cl>N1C=CC=CC=1.CN(C)C1C=CN=CC=1>[CH3:15][N:16]([C:17]([O:1][C:2]1[CH:14]=[CH:13][C:5]2[S:6][C:7]([S:9]([NH2:10])(=[O:11])=[O:12])=[CH:8][C:4]=2[CH:3]=1)=[O:18])[CH3:20]
|
Name
|
|
Quantity
|
2.3 g
|
Type
|
reactant
|
Smiles
|
OC1=CC2=C(SC(=C2)S(N)(=O)=O)C=C1
|
Name
|
|
Quantity
|
2.5 mL
|
Type
|
reactant
|
Smiles
|
CN(C(=O)Cl)C
|
Name
|
|
Quantity
|
50 mL
|
Type
|
solvent
|
Smiles
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N1=CC=CC=C1
|
Name
|
|
Quantity
|
200 mg
|
Type
|
catalyst
|
Smiles
|
CN(C1=CC=NC=C1)C
|
Name
|
ice
|
Quantity
|
200 g
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
100 mL
|
Type
|
reactant
|
Smiles
|
Cl
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
The resultant clear solution was stirred at room temperature for 48 hours
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
The precipitated solid was collected
|
Type
|
WASH
|
Details
|
washed with cold H2O until the washings
|
Type
|
CUSTOM
|
Details
|
Drying
|
Reaction Time |
48 h |
Name
|
|
Type
|
product
|
Smiles
|
CN(C)C(=O)OC1=CC2=C(C=C1)SC(=C2)S(=O)(=O)N
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 2.25 g | |
YIELD: PERCENTYIELD | 75% | |
YIELD: CALCULATEDPERCENTYIELD | 74.9% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |